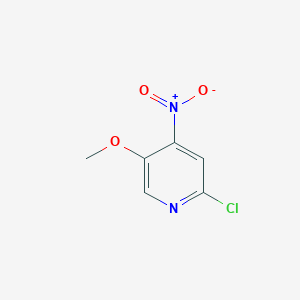

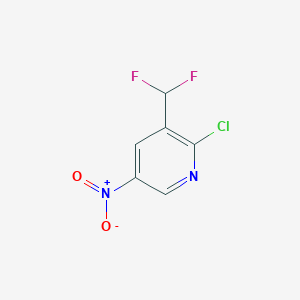

2-Chloro-5-methoxy-4-nitropyridine

Overview

Description

2-Chloro-5-methoxy-4-nitropyridine is a chemical compound with the molecular formula C6H5ClN2O3 . It has a molecular weight of 188.57 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H5ClN2O3/c1-12-5-3-8-6 (7)2-4 (5)9 (10)11/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 311.6±37.0 °C and its predicted density is 1.445±0.06 g/cm3 . It is stored under inert gas (nitrogen or Argon) at 2-8°C . The compound appears as white crystals .Scientific Research Applications

Structural and Spectroscopic Analysis

2-Chloro-5-methoxy-4-nitropyridine and its derivatives have been the subject of structural and spectroscopic analysis. For instance, the compound 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was synthesized and its structure was analyzed using X-ray diffraction. The study detailed the compound's optical properties, including UV–vis absorption and fluorescence spectroscopy, highlighting the impact of solvents on its emission spectra in both protic and aprotic solvents. These findings are vital for understanding the photophysical properties and potential applications of this compound in various fields, including material science and organic electronics (Jukić et al., 2010).

Synthetic Pathways and Chemical Reactions

Applications in Organic Chemistry

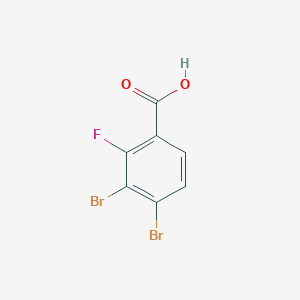

This compound derivatives have been utilized in various organic chemistry applications. For example, 2-(4-Methoxybenzyloxy)-3-nitropyridine, prepared from 2-chloro-3-nitropyridine, was used for the methoxybenzylation of hydroxy groups, showcasing its utility as a reagent in the synthesis of ethers under mild conditions (Nakano et al., 2001).

Molecular and Vibrational Analyses

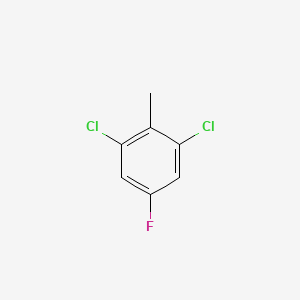

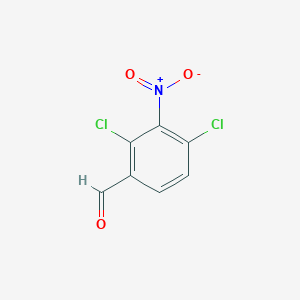

Extensive studies on the molecular and vibrational analyses of this compound and its isomers have been conducted. These studies involve the use of various spectroscopic methods and theoretical calculations to understand the molecular structure, stability, and electronic properties. For instance, a study investigated the optimized molecular structures, vibrational wavenumbers, atomic charges, molecular electrostatic potentials, and electronic properties of the molecules 2-chloro-4-nitropyridine (CNP), 2-chloro-4-methyl-5-nitropyridine (CMNP), and 3-amino-2-chloro-4-methylpyridine (ACMP). The findings from these analyses provide profound insights into the chemical behavior and potential applications of these compounds (Velraj et al., 2015).

Safety and Hazards

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes and proteins in biochemical reactions .

Cellular Effects

It is likely that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .

Dosage Effects in Animal Models

There is currently no available data on how the effects of 2-Chloro-5-methoxy-4-nitropyridine vary with different dosages in animal models .

properties

IUPAC Name |

2-chloro-5-methoxy-4-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O3/c1-12-5-3-8-6(7)2-4(5)9(10)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOTUUOMAUMXUML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

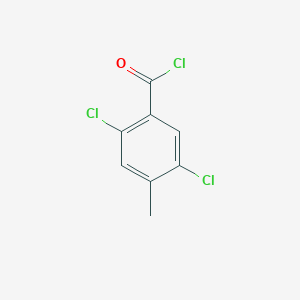

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrimidine, 4,6-dichloro-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B3110758.png)